5,5-Dimethyl-3-heptyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23097-98-5 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

5,5-dimethylhept-3-yne |

InChI |

InChI=1S/C9H16/c1-5-7-8-9(3,4)6-2/h5-6H2,1-4H3 |

InChI Key |

YVYHUBIXJLIYRU-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC(C)(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

5,5-Dimethyl-3-heptyne chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5,5-Dimethyl-3-heptyne

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is an internal alkyne whose chemical behavior is dictated by the electron-rich carbon-carbon triple bond and the steric hindrance imparted by a bulky tert-butyl-like group. This guide provides a comprehensive examination of its core chemical properties, reactivity, and spectroscopic signature. We will delve into key transformations such as catalytic hydrogenation and hydroboration-oxidation, explaining the mechanistic underpinnings and the rationale for reagent selection. The content herein is synthesized from established chemical principles and data from authoritative sources, intended to equip researchers with the foundational knowledge required for the effective utilization of this compound in synthetic applications.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS number 23097-98-5, is a nine-carbon internal alkyne.[1][2] Its structure features a triple bond between carbons 3 and 4, an ethyl group at one terminus of the alkyne, and a neopentyl-like structure at the other. This asymmetric substitution and significant steric bulk are the primary determinants of its reactivity.

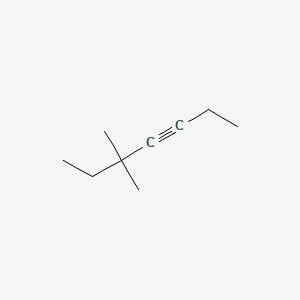

The molecular structure can be visualized as follows:

Figure 1: Chemical Structure of this compound.

A summary of its key quantitative properties is provided in Table 1.

| Property | Value | Source |

| IUPAC Name | 5,5-dimethylhept-3-yne | [2] |

| CAS Number | 23097-98-5 | [1][2] |

| Molecular Formula | C₉H₁₆ | [1][2] |

| Molecular Weight | 124.22 g/mol | [2] |

| Boiling Point | 151.06°C (estimate) | [3] |

| Density | 0.7734 g/cm³ (estimate) | [3] |

| Melting Point | -49.99°C (estimate) | [3] |

| Refractive Index | 1.4124 (estimate) | [3] |

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic methods. While specific spectra for this exact molecule are not publicly available, its expected spectroscopic features can be reliably predicted based on its structure and general principles of spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The ethyl group will present as a triplet (CH₃) and a quartet (CH₂). The neopentyl-like group will show a singlet for the two methyl groups (C(CH₃)₂) and a singlet for the adjacent methylene group (CH₂). The differing chemical shifts will be influenced by the proximity to the alkyne functional group.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the carbon atoms in the molecule, with the sp-hybridized carbons of the alkyne appearing in a characteristic downfield region (typically ~70-90 ppm).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations just below 3000 cm⁻¹. The most diagnostic peak, though often weak for internal alkynes, would be the C≡C stretch, expected in the 2100-2260 cm⁻¹ region. The absence of a strong, sharp peak around 3300 cm⁻¹ confirms its identity as an internal, not a terminal, alkyne.[2]

-

Mass Spectrometry: Mass spectrometry will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage at the bonds adjacent to the bulky dimethyl group.[2]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by addition reactions across the two π-bonds of the alkyne functional group.[4] The steric bulk of the 5,5-dimethyl groups plays a crucial role in directing the regioselectivity of these additions.

Catalytic Hydrogenation

Catalytic hydrogenation offers a powerful method for the controlled reduction of the alkyne. The outcome is entirely dependent on the choice of catalyst.[5][6]

-

Complete Reduction to Alkane: In the presence of a highly active catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), this compound will be fully hydrogenated to the corresponding alkane, 5,5-dimethylheptane.[7][8] The reaction proceeds through an alkene intermediate which is not isolated as it is rapidly reduced under these conditions.[5]

-

Partial Reduction to cis-Alkene: To isolate the alkene, a "poisoned" or deactivated catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the standard choice for this transformation.[7] The hydrogenation occurs with syn-addition of two hydrogen atoms across the same face of the triple bond, resulting exclusively in the formation of (Z)-5,5-dimethyl-3-heptene. The quinoline in the catalyst mixture deactivates it just enough to prevent the further reduction of the initially formed alkene.[7]

Figure 2: Catalytic Hydrogenation Pathways.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of the alkyne. For internal alkynes, this reaction results in the formation of a ketone upon tautomerization of the intermediate enol.[9]

The primary challenge with internal alkynes is controlling the regioselectivity of the initial hydroboration step.[10] For an unsymmetrical alkyne like this compound, using borane (BH₃) would lead to a mixture of two ketones, as the boron can add to either of the sp-hybridized carbons.

Causality in Reagent Selection: To overcome this, a sterically hindered borane reagent, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is employed.[10][11] These bulky reagents are highly sensitive to steric hindrance. The boron atom will preferentially add to the less sterically hindered carbon of the triple bond—in this case, carbon-3. This ensures high regioselectivity. The initial syn-addition of the H-B bond is followed by oxidation with hydrogen peroxide in a basic solution, which replaces the boron atom with a hydroxyl group, yielding an enol. This enol intermediate is unstable and rapidly tautomerizes to the more stable ketone, 5,5-dimethyl-3-heptanone.[12][13]

Experimental Protocol: Regioselective Synthesis of 5,5-Dimethyl-3-heptanone

This protocol describes a self-validating system for the hydroboration-oxidation of this compound.

Materials:

-

This compound

-

9-BBN dimer

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol

-

6M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Hydroboration: Cool the solution to 0°C in an ice bath. Add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0°C. Rationale: Dropwise addition at low temperature controls the exothermic reaction and prevents side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting alkyne.

-

Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add ethanol, followed by the dropwise addition of 6M aqueous NaOH. Caution: This can be exothermic.

-

Peroxide Addition: Add 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 40°C. Critical Step: Slow addition is crucial to manage the highly exothermic oxidation of the organoborane.

-

Workup: After the addition is complete, stir the mixture at room temperature for 1 hour. Add diethyl ether and transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then with brine. Rationale: The water wash removes most of the inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ketone product can be purified by column chromatography on silica gel or by distillation to yield pure 5,5-dimethyl-3-heptanone.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling volatile and potentially flammable organic compounds should be observed.[1] Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Avoid sources of ignition.[14][15]

Conclusion

This compound serves as an excellent model for understanding the chemistry of sterically hindered internal alkynes. Its reactions, particularly catalytic hydrogenation and hydroboration-oxidation, are highly controllable through the judicious choice of reagents, allowing for the selective synthesis of alkanes, cis-alkenes, or ketones. The principles discussed in this guide provide a robust framework for researchers aiming to incorporate this or structurally similar alkynes into their synthetic strategies.

References

-

University of Calgary. (n.d.). Ch 9: Alkynes + borane. Retrieved from University of Calgary Chemistry Department website. [Link]

-

Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkynes. Retrieved from Organic Chemistry Tutor. [Link]

-

Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from Chemistry LibreTexts. [Link]

-

Lumen Learning. (n.d.). Reduction of Alkynes. Retrieved from MCC Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from Wikipedia. [Link]

-

Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. Retrieved from Study.com. [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved from Chemistry LibreTexts. [Link]

-

University of Calgary. (n.d.). Ch 9 : Alkynes + H2. Retrieved from University of Calgary Chemistry Department website. [Link]

-

Master Organic Chemistry. (2024, January 23). Alkyne Hydroboration With "R2BH". Retrieved from Master Organic Chemistry. [Link]

-

Michigan State University. (n.d.). Alkyne Reactivity. Retrieved from MSU Chemistry Department. [Link]

-

Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling. Retrieved from Organic Chemistry Portal. [Link]

-

Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples. Retrieved from Study.com. [Link]

-

Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from Chemistry LibreTexts. [Link]

-

ChemTalk. (n.d.). Alkyne Addition Reactions. Retrieved from ChemTalk. [Link]

-

PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

-

ChemBK. (n.d.). This compound. Retrieved from ChemBK. [Link]

-

PubChem. (n.d.). 5,5-Diethyl-3-heptyne. Retrieved from National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5,5-Dimethylhept-3-yne-2,6-diol. Retrieved from National Center for Biotechnology Information. [Link]

-

Airgas. (2019, October 8). SAFETY DATA SHEET - n-Heptane. Retrieved from Airgas. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H16 | CID 31643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. study.com [study.com]

- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Alkyne Reactivity [www2.chemistry.msu.edu]

- 14. fishersci.com [fishersci.com]

- 15. airgas.com [airgas.com]

An In-depth Technical Guide to the Physical Properties of 5,5-Dimethyl-3-heptyne

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5,5-Dimethyl-3-heptyne, a disubstituted internal alkyne. The information presented herein is intended to support research and development activities by providing a detailed understanding of this compound's characteristics. This document moves beyond a simple recitation of data, offering insights into the structural rationale for its observed and predicted properties, relevant experimental considerations, and its context within the broader landscape of alkyne chemistry.

Introduction: The Significance of Sterically Hindered Internal Alkynes

This compound (CAS No. 23097-98-5) is a nine-carbon internal alkyne characterized by a tert-butyl group adjacent to one of the sp-hybridized carbons.[1] This steric bulk significantly influences the molecule's reactivity and physical properties, making it an interesting subject for studies in organic synthesis and medicinal chemistry. Internal alkynes, in general, are pivotal building blocks in the synthesis of complex organic molecules due to the triple bond's capacity for a wide array of chemical transformations. The presence of bulky substituents, such as the dimethylpropyl group in this molecule, can impart unique selectivity in reactions and influence the conformational behavior of larger molecules into which it is incorporated.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ | [1][2] |

| Molecular Weight | 124.22 g/mol | [1][2] |

| CAS Number | 23097-98-5 | [1][2] |

| Boiling Point (estimated) | 151.06 °C | [3][4] |

| Melting Point (estimated) | -49.99 °C | [3][4] |

| Density (estimated) | 0.7734 g/cm³ | [3][4] |

| Refractive Index (estimated) | 1.4124 | [3][4] |

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, computational prediction and analysis of spectral data from analogous compounds provide a robust understanding of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound reflect its asymmetric structure.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the ethyl and dimethylpropyl groups. The chemical shifts are influenced by the proximity to the electron-rich alkyne moiety.

-

Ethyl Group: A triplet corresponding to the terminal methyl protons (CH₃) is expected around 1.0-1.2 ppm, coupled to the adjacent methylene protons. The methylene protons (CH₂) will appear as a quartet further downfield, likely in the 2.1-2.3 ppm region, due to deshielding by the triple bond.

-

Dimethylpropyl Group: A singlet for the six equivalent methyl protons (C(CH₃)₂) is anticipated around 1.1-1.3 ppm. The methylene protons (CH₂) of this group will likely appear as a singlet in the range of 2.0-2.2 ppm.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide key information about the carbon skeleton, including the characteristic signals for the sp-hybridized carbons of the alkyne.

-

Alkyne Carbons: Two distinct signals for the sp-hybridized carbons are expected in the region of 80-90 ppm. The carbon closer to the ethyl group will likely have a slightly different chemical shift than the one adjacent to the dimethylpropyl group.

-

Alkyl Carbons: The spectrum will also feature signals for the ethyl group carbons (a methyl and a methylene carbon) and the dimethylpropyl group carbons (a quaternary carbon, two equivalent methyl carbons, and a methylene carbon), with chemical shifts in the typical aliphatic region (10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to be characterized by the following key absorption bands:

-

C-H Stretching (sp³): Strong absorptions are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the ethyl and dimethylpropyl groups.

-

C≡C Stretching: A weak to medium absorption band is anticipated in the 2100-2260 cm⁻¹ range, characteristic of the carbon-carbon triple bond stretch in an internal alkyne. The intensity of this peak is often diminished in symmetrically substituted alkynes, but due to the asymmetry of this molecule, a discernible peak is expected.

-

C-H Bending: Bending vibrations for the methyl and methylene groups will be observed in the fingerprint region, typically around 1365-1465 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will result in a molecular ion peak (M⁺) at m/z = 124. The fragmentation pattern will be influenced by the stability of the resulting carbocations.

-

Molecular Ion: A peak at m/z = 124 corresponding to the [C₉H₁₆]⁺ ion.

-

Major Fragmentation Pathways: Cleavage of the C-C bonds adjacent to the quaternary carbon is expected to be a major fragmentation pathway, leading to the formation of stable tertiary carbocations. Loss of an ethyl radical (M-29) to give a fragment at m/z = 95, and loss of a propyl radical (M-43) from the other side of the alkyne are also plausible fragmentation routes. The fragmentation pattern will likely be complex due to rearrangements.

Synthesis and Reactivity

Proposed Synthetic Route

A common and effective method for the synthesis of unsymmetrical dialkylalkynes like this compound is the alkylation of a terminal alkyne. A plausible synthetic route would involve the deprotonation of 1-butyne with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form the corresponding acetylide. This is followed by nucleophilic substitution with a suitable tert-alkyl halide, such as 2-chloro-2-methylbutane.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place a suspension of sodium amide in anhydrous liquid ammonia.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 1-butyne in anhydrous diethyl ether to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to stir for one hour to ensure complete formation of the butynide anion.

-

Slowly add a solution of 2-chloro-2-methylbutane in anhydrous diethyl ether to the reaction mixture.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

Reactivity Profile

The reactivity of this compound is governed by the electron-rich carbon-carbon triple bond, though sterically hindered by the adjacent tert-butyl group.

-

Hydrogenation: The alkyne can be partially hydrogenated to the corresponding (Z)-alkene using Lindlar's catalyst or reduced to the (E)-alkene using a dissolving metal reduction (e.g., Na/NH₃). Complete hydrogenation to the corresponding alkane, 2,2-dimethylheptane, can be achieved with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond will occur, with the potential for both syn- and anti-addition, leading to di- and tetra-halogenated products.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will proceed with Markovnikov regioselectivity, with the halogen adding to the more substituted carbon of the initially formed vinyl cation. The steric hindrance of the tert-butyl group may influence the regioselectivity.

-

Hydration: Acid-catalyzed hydration (in the presence of a mercury(II) salt) will lead to the formation of a ketone via an enol intermediate. Hydroboration-oxidation will result in the formation of an aldehyde.

Caption: Key reactions of this compound.

Applications in Research and Development

Branched internal alkynes like this compound are valuable intermediates in organic synthesis. The tert-butyl group can act as a steric directing group, influencing the stereochemical outcome of reactions at or near the alkyne. In drug discovery, the incorporation of such sterically demanding, rigid linkers can be used to probe the topology of receptor binding pockets and to lock molecules into specific conformations, potentially enhancing potency and selectivity.

Safety and Handling

As with all alkynes, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of fire, use carbon dioxide, dry chemical powder, or foam. Avoid contact with strong oxidizing agents.

Conclusion

This compound presents a unique combination of a reactive alkyne functional group and a sterically demanding alkyl substituent. While experimentally determined physical data is limited, computational estimates and spectral predictions provide a solid foundation for its use in research. Its synthesis is achievable through established methodologies, and its reactivity profile offers numerous opportunities for the construction of complex molecular architectures. This guide serves as a valuable resource for scientists and researchers looking to explore the potential of this and similar sterically hindered alkynes in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1][5]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][6]

Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. Page loading... [wap.guidechem.com]

- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 4. chembk.com [chembk.com]

- 5. This compound | C9H16 | CID 31643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

An In-depth Technical Guide to the Spectroscopic Data of 5,5-Dimethyl-3-heptyne

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 5,5-dimethyl-3-heptyne (CAS No. 23097-98-5), a nine-carbon internal alkyne.[1][2] Understanding the spectral characteristics of this compound is crucial for its identification, characterization, and utilization in synthetic chemistry and drug development. This document will delve into the theoretical and practical aspects of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Molecular Structure and Key Features

This compound possesses a unique molecular architecture that dictates its spectroscopic behavior. The presence of a carbon-carbon triple bond and a bulky tert-butyl group gives rise to distinct signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental NMR data in publicly accessible databases, the following analyses are based on predicted spectra from reputable online databases and computational models.[3][4][5][6][7][8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.14 | Quartet | 2H | -C≡C-CH₂-CH₃ |

| ~1.19 | Singlet | 9H | -C(CH₃)₃ |

| ~1.10 | Triplet | 3H | -C≡C-CH₂-CH₃ |

| ~1.05 | Triplet | 2H | -CH₂-C(CH₃)₃ |

Interpretation:

-

The quartet at approximately 2.14 ppm is attributed to the methylene protons adjacent to the triple bond and the methyl group. The splitting pattern arises from coupling with the neighboring methyl protons.

-

The prominent singlet at around 1.19 ppm corresponds to the nine equivalent protons of the tert-butyl group. Its high integration value is a key identifier.

-

The triplet at roughly 1.10 ppm is assigned to the terminal methyl protons of the ethyl group, split by the adjacent methylene protons.

-

The triplet at approximately 1.05 ppm represents the methylene protons of the ethyl group attached to the quaternary carbon, split by the neighboring methyl protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. For this compound, six distinct carbon signals are predicted.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~87.1 | Alkyne | -C≡C- |

| ~80.5 | Alkyne | -C≡C- |

| ~44.8 | Methylene | -CH₂-C(CH₃)₃ |

| ~31.8 | Quaternary | -C(CH₃)₃ |

| ~30.9 | Methyl | -C(CH₃)₃ |

| ~14.7 | Methylene | -C≡C-CH₂-CH₃ |

| ~13.8 | Methyl | -C≡C-CH₂-CH₃ |

Interpretation:

-

The two signals in the downfield region (~87.1 and ~80.5 ppm) are characteristic of the sp-hybridized carbons of the internal alkyne.[11]

-

The remaining signals in the upfield region correspond to the sp³-hybridized carbons of the ethyl and tert-butyl groups. The quaternary carbon of the tert-butyl group is expected at around 31.8 ppm, while its methyl carbons are at approximately 30.9 ppm. The methylene and methyl carbons of the ethyl group are predicted at roughly 44.8 ppm and 14.7 ppm, respectively, with the terminal methyl group of the ethyl group appearing at a similar chemical shift to the other methyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H and C≡C bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2970-2850 | C-H stretch (sp³) | Strong |

| 2250-2100 | C≡C stretch (internal alkyne) | Weak to Medium |

| 1470-1365 | C-H bend (alkane) | Medium |

Interpretation:

-

A strong, broad absorption band in the 2970-2850 cm⁻¹ region is indicative of the C-H stretching vibrations of the methyl and methylene groups.

-

A weak to medium, sharp absorption band between 2250 and 2100 cm⁻¹ is characteristic of the C≡C stretching vibration of an internal alkyne.[12][13][14][15] The intensity of this peak can be variable for internal alkynes due to the symmetry around the triple bond.

-

Medium intensity bands in the 1470-1365 cm⁻¹ region are due to the bending vibrations of the C-H bonds in the alkane portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Expected Mass Spectrometry Data

| m/z | Ion |

| 124 | [M]⁺ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 95 | [M - C₂H₅]⁺ |

| 67 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at an m/z of 124, corresponding to the molecular weight of C₉H₁₆.

-

Fragmentation of the molecular ion is likely to occur via cleavage of the bonds adjacent to the bulky tert-butyl group and the triple bond.

-

A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C₄H₉]⁺), is anticipated to be the base peak.

-

Other significant fragments would include the loss of a methyl group ([M - CH₃]⁺) at m/z 109, the loss of an ethyl group ([M - C₂H₅]⁺) at m/z 95, and the loss of a butyl group ([M - C₄H₉]⁺) at m/z 67.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[16][17] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[18][19]

-

Acquisition:

-

For ¹H NMR, acquire the spectrum using a single pulse experiment. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Protocol for Liquid Sample IR

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat liquid. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[20][21][22]

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Processing: Identify and label the significant absorption peaks in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for Volatile Compound Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).[23]

-

Instrument Setup:

-

GC: Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5). Set an appropriate temperature program for the oven, starting at a low temperature and ramping up to ensure good separation.

-

MS: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200). Use electron ionization (EI) at 70 eV.[24]

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and major fragment ions.

Caption: Workflow for GC-MS Analysis.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Smith, B. C. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. Retrieved from [Link]

-

Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Signal Areas. (n.d.). Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. Retrieved from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Patiny, L. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]

-

Patiny, L. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Retrieved from [Link]

-

Poteau, R. (n.d.). NMR predictor. virtual Chemistry 3D. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31643, this compound. Retrieved from [Link]

-

Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

-

Emerald Cloud Lab. (2022, December 19). ExperimentGCMS Documentation. Retrieved from [Link]

-

MDPI. (n.d.). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites. Retrieved from [Link]

- Martin, G. E. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry.

-

Pennsylvania State University. (n.d.). PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin). Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 26). How To Run IR Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR spectra of alkynes and small rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (2024, February 12). ch335: sample alkyne NMR problem [Video]. YouTube. Retrieved from [Link]

-

The Chemistry Guy. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

- 1. This compound | C9H16 | CID 31643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Predict 1H proton NMR spectra [nmrdb.org]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. Visualizer loader [nmrdb.org]

- 7. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 8. PROSPRE [prospre.ca]

- 9. CASPRE [caspre.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. homepages.bluffton.edu [homepages.bluffton.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. m.youtube.com [m.youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. How To [chem.rochester.edu]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. books.rsc.org [books.rsc.org]

- 19. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. ursinus.edu [ursinus.edu]

- 22. webassign.net [webassign.net]

- 23. Sample preparation GC-MS [scioninstruments.com]

- 24. emeraldcloudlab.com [emeraldcloudlab.com]

An In-Depth NMR Analysis of 5,5-Dimethyl-3-heptyne: A Technical Guide for Researchers

<

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic compounds.[1][2] This guide provides a comprehensive technical analysis of 5,5-dimethyl-3-heptyne, serving as a practical model for researchers, scientists, and professionals in drug development. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, this document demonstrates a systematic approach to unambiguous spectral assignment and structural verification. The causality behind experimental choices, adherence to self-validating protocols, and grounding in authoritative spectroscopic principles are emphasized throughout to ensure scientific integrity and practical utility.

Core Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic moment, such as ¹H and ¹³C, align in an external magnetic field.[3] The application of radiofrequency radiation causes these nuclei to transition between energy levels, and the resulting signal provides a wealth of information about the molecule's structure and chemical environment.[1][2]

-

Chemical Shift (δ) : The position of a signal in an NMR spectrum, reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus. Electronegative atoms and unsaturated groups cause a "deshielding" effect, shifting signals downfield (to a higher ppm value).[4]

-

Spin-Spin Coupling (J-coupling) : The interaction between the magnetic moments of neighboring, non-equivalent nuclei results in the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets).[5][6] The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of adjacent protons and their geometric relationship.[6][7][8]

-

Integration : The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for the determination of the relative ratio of different types of protons in a molecule.[1][8]

Experimental Methodology

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum. A meticulous and standardized preparation protocol ensures that the resulting data is reliable and free from artifacts that could obscure useful information.[9]

Protocol:

-

Analyte Preparation : Accurately weigh 5-25 mg of this compound. For optimal results, the compound should be free of solid particulates and paramagnetic impurities, which can cause significant line broadening.[10]

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar organic molecules due to its excellent solubilizing properties and the presence of a residual proton signal (CHCl₃ at ~7.26 ppm) that can be used for spectral calibration.[11][12]

-

Internal Standard : While the residual solvent peak is often sufficient, tetramethylsilane (TMS) can be added as an internal standard, defined as 0 ppm for both ¹H and ¹³C spectra.[4][13]

-

Transfer and Filtration : Prepare the sample in a clean, dry vial.[12] Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a high-quality 5 mm NMR tube to filter out any remaining particulates.[11] The optimal sample height in the tube should be 4-5 cm to ensure it is within the homogeneous region of the spectrometer's magnetic field.[9][10]

-

Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[9][12]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz) to achieve optimal signal dispersion and sensitivity. The following sequence of experiments provides a comprehensive dataset for structural elucidation.

Figure 1: Workflow for comprehensive NMR analysis.

Analysis of this compound

The structure of this compound with proton and carbon labeling is shown below:

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments. The analysis involves assigning each signal based on its chemical shift, integration, and multiplicity (splitting pattern).

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |

| a | -CH ₃ (C1) | ~1.0 | Triplet (t) | 3H | ~7.5 |

| b | -CH ₂- (C2) | ~2.1 | Quartet (q) | 2H | ~7.5 |

| c | -CH ₂- (C6) | ~2.0 | Quartet (q) | 2H | ~7.5 |

| d | -CH ₃ (C7) | ~0.9 | Triplet (t) | 3H | ~7.5 |

| e | -C(CH ₃)₂ | ~1.1 | Singlet (s) | 6H | - |

Interpretation:

-

Signal a (C1-H₃) : Appears as a triplet because its three protons are coupled to the two adjacent protons on C2 (n+1 rule, 2+1=3).[5][7]

-

Signal b (C2-H₂) : Appears as a quartet, being split by the three protons on C1 (3+1=4). Its downfield shift relative to other alkyl protons is due to the deshielding effect of the adjacent alkyne (propargylic position).[14][15]

-

Signal c (C6-H₂) and d (C7-H₃) : This ethyl group mirrors the pattern of a/b, with a quartet and a triplet, respectively.

-

Signal e (C5-CH₃) : The six protons of the two methyl groups on the quaternary C5 are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet.

¹³C NMR and DEPT-135 Spectral Analysis

The broadband proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The DEPT-135 experiment is then used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) do not appear.[16][17]

| Label | Assignment | Predicted δ (ppm) | DEPT-135 Phase |

| C1 | C H₃ | ~14 | Positive |

| C2 | C H₂ | ~13 | Negative |

| C3 | -C ≡ | ~80-90 | Absent |

| C4 | ≡C - | ~80-90 | Absent |

| C5 | -C (CH₃)₂ | ~30-40 | Absent |

| C6 | -C H₂- | ~30 | Negative |

| C7 | -C H₃ | ~12 | Positive |

| C5-Me | -C(C H₃)₂ | ~28 | Positive |

Interpretation:

-

Alkyne Carbons (C3, C4) : These sp-hybridized carbons are significantly deshielded and appear in the characteristic alkyne region of the spectrum (~70-100 ppm).[18][19][20] They are quaternary and thus absent in the DEPT-135 spectrum.

-

Quaternary Carbon (C5) : This sp³-hybridized quaternary carbon will also be absent in the DEPT spectrum.[16]

-

CH₂ Carbons (C2, C6) : These will appear as negative signals in the DEPT-135 spectrum, allowing for their definitive assignment.[17]

-

CH₃ Carbons (C1, C7, C5-Me) : These will appear as positive signals in the DEPT-135 spectrum.

2D NMR Correlation for Unambiguous Assignment

Two-dimensional NMR experiments are essential for confirming the connectivity of the molecular skeleton.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[21][22] Cross-peaks appear between the signals of coupled protons.[23]

Figure 2: Key ³J(H,H) couplings observed in COSY.

Expected Correlations:

-

A cross-peak between proton a (~1.0 ppm) and proton b (~2.1 ppm), confirming the ethyl group attached to the alkyne.

-

A cross-peak between proton c (~2.0 ppm) and proton d (~0.9 ppm), confirming the ethyl group attached to the quaternary center.

-

No other correlations are expected, as the two ethyl fragments are separated by the alkyne and the quaternary carbon, preventing three-bond coupling between them.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[24][25] This allows for the direct assignment of protonated carbons.

Expected Correlations:

-

C1 (~14 ppm) will show a cross-peak with proton a (~1.0 ppm).

-

C2 (~13 ppm) will show a cross-peak with proton b (~2.1 ppm).

-

C6 (~30 ppm) will show a cross-peak with proton c (~2.0 ppm).

-

C7 (~12 ppm) will show a cross-peak with proton d (~0.9 ppm).

-

C5-Me (~28 ppm) will show a cross-peak with proton e (~1.1 ppm).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for elucidating the carbon skeleton, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four).[24][26] This is crucial for placing the quaternary carbons (C3, C4, C5) and connecting the molecular fragments.

Figure 3: Expected long-range correlations in the HMBC spectrum.

Key Expected Correlations:

-

From proton b (C2-H₂) : Correlations to C1 , C3 , and C4 . The correlation to the quaternary alkyne carbons C3 and C4 is critical for establishing the left side of the molecule.

-

From proton c (C6-H₂) : Correlations to C7 , C5 , and C4 . The correlation to the quaternary carbon C5 and the alkyne carbon C4 connects the right-side ethyl group to the core structure.

-

From proton e (C5-CH₃) : Correlations to C5 , C6 , and C4 . This definitively places the gem-dimethyl groups on C5 and links this carbon to the alkyne system via C4.

Conclusion

The comprehensive analysis of this compound through a combination of 1D and 2D NMR techniques provides an unambiguous structural elucidation. The ¹H and ¹³C spectra offer initial assignments, which are then refined and confirmed by DEPT-135. The COSY spectrum validates the proton-proton connectivities within the two ethyl fragments. Finally, the HSQC and HMBC experiments provide the definitive C-H correlations, allowing for the precise placement of all atoms, including the non-protonated quaternary carbons that form the core of the molecular skeleton. This systematic, multi-faceted approach represents a robust and self-validating workflow for structural determination in chemical research and development.

References

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Rial, L. P. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

-

SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications.pptx. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

(n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Wiley-VCH. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

-

YouTube. (2020, June 10). Multiplicity of 1H NMR signals (Spin-spin coupling). Retrieved from [Link]

-

Nanalysis. (2023, January 18). NMR blog - Spin-Spin Coupling – Beyond Multiplicity. Retrieved from [Link]

-

Conduct Science. (2020, February 24). Spin-Spin coupling in NMR. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, November 8). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum? Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, September 20). Signal Intensity (or Missing Signals) in DEPT Spectra. Retrieved from [Link]

-

(n.d.). COSY. Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of Primary Propargylic Alcohols from Terminal Alkyne Using Rongalite as the C1 Unit. Retrieved from [Link]

-

Oregon State University. (2020, December 28). Carbon NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600...). Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

ResearchGate. (2015, October 4). Is it possible that the Carbon (CH) of the terminal alkyne does not appear in the NMR DEPT (135)? Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.13: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

University of Cambridge. (n.d.). Enabling High Spectral Resolution of Liquid Mixtures in Porous Media by Anti-diagonal Projections of 2D.... Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

(n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. MSU chemistry. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

PMC. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

(n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

(n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

(n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19 | Download Table. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. microbenotes.com [microbenotes.com]

- 3. longdom.org [longdom.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. conductscience.com [conductscience.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. organomation.com [organomation.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. scribd.com [scribd.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. Alkynes | OpenOChem Learn [learn.openochem.org]

- 20. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

- 21. COSY [chem.ch.huji.ac.il]

- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 25. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 26. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 5,5-Dimethyl-3-heptyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique fundamental to the structural elucidation of organic molecules. This guide provides a detailed examination of the IR spectroscopic characteristics of 5,5-dimethyl-3-heptyne, an asymmetrical internal alkyne. We will explore the theoretical underpinnings of its spectral features, present a validated experimental protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, and offer a comprehensive analysis of the expected spectral data. This document serves as a practical resource for scientists leveraging IR spectroscopy for the characterization of alkyne-containing compounds in research and development settings.

Introduction: The Spectroscopic Signature of Alkynes

Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds at specific, quantized frequencies. These frequencies correspond to the energy required to excite a bond from a lower to a higher vibrational state. The resulting IR spectrum is a plot of absorbed or transmitted light versus frequency (typically expressed as wavenumber, cm⁻¹), which serves as a unique molecular "fingerprint."

For alkynes, the most notable feature is the carbon-carbon triple bond (C≡C). However, the utility of its corresponding absorption band is critically dependent on the molecule's structure. Terminal alkynes (R-C≡C-H) are readily identifiable by a strong, sharp C-H stretching vibration around 3300 cm⁻¹ and a C≡C stretch between 2100-2260 cm⁻¹.[1][2] In contrast, internal alkynes (R-C≡C-R') lack the terminal C-H bond, making their identification more nuanced.[3]

Molecular Structure and Spectroscopic Implications of this compound

This compound possesses an internal alkyne functional group. Its structure consists of an ethyl group on one side of the triple bond and a bulky tert-butyl group on the other. This asymmetry is the key determinant of its primary IR-active feature.

The Causality of the C≡C Stretch Intensity:

A fundamental principle of IR spectroscopy is that a vibration must cause a change in the net molecular dipole moment to absorb infrared radiation.[4]

-

Symmetrical Internal Alkynes: In a perfectly symmetrical internal alkyne, such as 4-octyne, the stretching of the C≡C bond does not produce a net change in the dipole moment. Therefore, this vibration is "IR-inactive" and does not result in an absorption band.[5]

-

Asymmetrical Internal Alkynes: this compound is asymmetrically substituted with an ethyl group and a tert-butyl group. This asymmetry ensures that the C≡C stretching vibration does induce a small change in the molecular dipole moment. Consequently, an absorption band is expected, but its intensity will be weak.[3][6] The presence of this weak but sharp band in the 2100-2260 cm⁻¹ region is a key, albeit subtle, indicator for this class of compound.[2][7]

Beyond the alkyne stretch, the molecule is rich in sp³-hybridized C-H bonds within its alkyl fragments (ethyl and tert-butyl groups), which will produce prominent and diagnostically useful absorption bands.[8]

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, widely used sampling technique for FTIR that requires minimal sample preparation, making it ideal for neat liquid samples like this compound.[9]

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be closed to maintain a stable atmospheric environment.

-

ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal (e.g., diamond or zinc selenide) using a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow the crystal to dry completely.[10]

-

Background Spectrum Acquisition (Self-Validation): With the clean, dry crystal in place and the ATR press disengaged, acquire a background spectrum. This crucial step measures the ambient environment (atmospheric H₂O and CO₂) and the instrument's optical bench, allowing the software to subtract these interfering signals from the final sample spectrum.[11][12] A typical background scan consists of co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a single, small drop of this compound onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed (typically 1-2 drops).[9]

-

Engage ATR Press: If using a press, lower the anvil to apply gentle, consistent pressure on the liquid sample. This ensures optimal contact between the sample and the crystal surface.[10]

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Post-Measurement Cleanup: Retract the press anvil. Clean the this compound from the crystal surface using a soft wipe and an appropriate solvent, returning the instrument to its ready state.[13]

Experimental Workflow Diagram

Caption: ATR-FTIR experimental workflow for liquid sample analysis.

Spectral Interpretation and Data Analysis

The IR spectrum of this compound can be logically divided into key regions corresponding to different vibrational modes. The absence of bands around 3300 cm⁻¹ (sp C-H stretch) and ~3400-3600 cm⁻¹ (O-H stretch) immediately rules out a terminal alkyne or alcohol functionality, respectively.[1]

Expected IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |

| 2975–2950 | Strong | Asymmetric C-H Stretch | -CH₃ (Methyl) |

| 2940–2920 | Strong | Asymmetric C-H Stretch | -CH₂- (Methylene) |

| 2880–2860 | Medium | Symmetric C-H Stretch | -CH₃ (Methyl) |

| 2865–2845 | Medium | Symmetric C-H Stretch | -CH₂- (Methylene) |

| ~2260–2200 | Weak | C≡C Stretch | Internal Alkyne |

| ~1470 | Medium | -CH₂- Scissoring (Bending) | Methylene |

| ~1465 & ~1375 | Medium | -CH₃ Asymmetric & Symmetric Bending (Umbrella Mode) | Methyl |

| ~1365 | Medium | Characteristic bending for tert-butyl group | tert-Butyl |

Frequencies sourced from established spectroscopy databases and literature.[7][8][14][15]

Analysis of Key Spectral Regions

-

C-H Stretching Region (3000-2850 cm⁻¹): This region will be dominated by strong, sharp peaks just below 3000 cm⁻¹, characteristic of sp³ C-H bonds in the ethyl and tert-butyl groups.[8] The complexity of these overlapping peaks confirms the presence of a significant aliphatic structure.

-

Alkyne Region (2300-2100 cm⁻¹): A weak, sharp absorption is predicted in the 2260-2200 cm⁻¹ range.[2][3] Its weakness is a direct consequence of the small change in dipole moment during the vibration of the asymmetrically substituted triple bond.[5] While not a strong peak, its presence in this otherwise "quiet" region of the spectrum is highly diagnostic for an internal alkyne.[2]

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a series of medium-intensity bands corresponding to various C-H bending (scissoring, rocking, twisting) and C-C stretching vibrations.[14] The distinct bands around 1470-1465 cm⁻¹ for CH₂ and CH₃ bending, and particularly the characteristic doublet or sharp peak around 1365 cm⁻¹ for the tert-butyl group, provide strong confirmatory evidence for the specific alkyl substitution pattern.

Structure-Spectrum Correlation Diagram

Caption: Correlation between structural fragments and their IR spectral signatures.

Conclusion

The infrared spectrum of this compound is a textbook example of an asymmetrically substituted internal alkyne. Its definitive identification relies on a holistic interpretation of the spectrum. While the C≡C stretch is characteristically weak, its appearance in the 2260-2200 cm⁻¹ region is a critical piece of evidence. This, combined with the strong and complex absorptions from the sp³ C-H stretching and bending modes of the ethyl and tert-butyl groups, provides a robust spectral fingerprint for confirming the molecule's identity and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret the IR spectrum of this and structurally related compounds.

References

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

-

Química Orgánica. (n.d.). IR spectrum: Alkynes. [Link]

-

Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

University of Puerto Rico. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

- University of Minnesota. (n.d.).

-

Oxford Academic. (2018). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. [Link]

-

Chemistry LibreTexts. (2021). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. [Link]

-

Vancouver Island University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Khan Academy. (n.d.). Signal characteristics - intensity. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 6. IR spectrum: Alkynes [quimicaorganica.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. agilent.com [agilent.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Mass Spectrometry of 5,5-Dimethyl-3-heptyne

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry of 5,5-dimethyl-3-heptyne (C₉H₁₆), an internal alkyne with a distinct substitution pattern. Tailored for researchers and professionals in analytical chemistry and drug development, this document elucidates the predictable fragmentation behavior of this molecule under Electron Ionization (EI) conditions. We will explore the underlying principles of EI-MS, dissect the key fragmentation pathways driven by carbocation stability, and present a validated experimental protocol for acquiring its mass spectrum. The guide culminates in a detailed interpretation of the expected mass spectrum, highlighting the diagnostic ions that are crucial for its structural confirmation.

Foundational Principles: Electron Ionization of Internal Alkynes

Electron Ionization (EI) is a cornerstone technique in mass spectrometry, particularly for the analysis of volatile and thermally stable organic molecules like this compound.[1][2] The process begins with the sample's introduction into a high-vacuum ion source, where it is bombarded by a high-energy electron beam, typically standardized at 70 electron volts (eV).[3][4] This energy is substantially greater than the ionization energy of most organic molecules, ensuring efficient and reproducible ionization.[4]

The initial event is the ejection of a single electron from the molecule (M), creating a positively charged radical cation known as the molecular ion (M⁺•).

M + e⁻ → M⁺• + 2e⁻

This molecular ion is energetically unstable and rapidly undergoes a series of predictable bond cleavages, or fragmentations, to dissipate excess energy.[5][6] The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.[2] For alkynes, the molecular ion peak is generally observable, and fragmentation is heavily influenced by the stability of the resulting carbocations, particularly those stabilized by the triple bond.[7][8]

Deconstructing the Fragmentation of this compound

This compound possesses a unique structure with an ethyl group on one side of the alkyne and a tert-butyl-containing moiety on the other. Its molecular formula is C₉H₁₆, with a monoisotopic mass of approximately 124.13 Da.[9] The fragmentation pattern is therefore dictated by the preferential cleavage of bonds that lead to the most stable carbocation intermediates.

The Molecular Ion (M⁺•)

The mass spectrum is expected to show a molecular ion peak at m/z 124 . This peak corresponds to the intact this compound molecule that has lost one electron.

Primary Fragmentation Pathways

The fragmentation of the molecular ion is dominated by cleavages at positions alpha (α) and beta (β) to the carbon-carbon triple bond. The driving force is the formation of stable carbocations.

-

Pathway A: Formation of the tert-Butyl Cation (m/z 57) - The Base Peak The most significant fragmentation involves the cleavage of the C4-C5 bond, which is alpha to the triple bond. This heterolytic cleavage results in the formation of a highly stable tertiary carbocation, the tert-butyl cation, and a neutral propynyl radical. Due to the exceptional stability of the tert-butyl cation, the corresponding peak at m/z 57 is predicted to be the base peak (the most abundant ion) in the spectrum.[10]

-

Pathway B: Loss of a Methyl Radical (m/z 109) Cleavage of a C-C bond within the tert-butyl group represents a β-cleavage relative to the triple bond (also known as propargylic cleavage).[7] The loss of a methyl radical (•CH₃, 15 Da) results in a resonance-stabilized secondary carbocation. This is a highly favorable process, leading to a prominent peak at m/z 109 (124 - 15).

-

Pathway C: Loss of an Ethyl Radical (m/z 95) Two distinct cleavages can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da).

-

α-Cleavage: Cleavage of the C2-C3 bond on the left side of the molecule results in a resonance-stabilized cation at m/z 95 (124 - 29).

-

β-Cleavage: Cleavage of the C5-C6 bond on the right side of the molecule also results in the loss of an ethyl radical, forming a stable cation at m/z 95 . The convergence of two pathways to form this fragment suggests it will be a significant peak.

-

-

Pathway D: Formation of the Propynyl Cation (m/z 67) This pathway is the counterpart to Pathway A. The cleavage of the C4-C5 bond can also result in the charge being retained by the alkyne-containing fragment. This leads to the loss of a neutral tert-butyl group and the formation of an ion at m/z 67 (124 - 57).

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events from the molecular ion is depicted below.

Caption: Primary fragmentation pathways of this compound under EI.

Tabulated Summary of Predicted Key Ions

The following table summarizes the principal ions expected in the EI mass spectrum of this compound, providing their mass-to-charge ratio, proposed structure, and the mechanistic rationale for their formation.

| m/z | Proposed Ion Structure/Formula | Rationale for Formation | Predicted Intensity |

| 124 | [C₉H₁₆]⁺• | Molecular Ion | Low to Medium |

| 109 | [C₈H₁₃]⁺ | Loss of a methyl radical (•CH₃) via propargylic cleavage. | High |

| 95 | [C₇H₁₁]⁺ | Loss of an ethyl radical (•C₂H₅) via α- or β-cleavage. | Medium |

| 67 | [C₅H₇]⁺ | α-cleavage with loss of a neutral tert-butyl group. | Medium |

| 57 | [t-C₄H₉]⁺ | α-cleavage forming the highly stable tert-butyl cation. | Base Peak (100%) |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from further decomposition. | Medium |

| 29 | [C₂H₅]⁺ | Ethyl cation, from cleavage of the ethyl group. | Medium |

Validated Experimental Protocol: GC-MS Analysis

Acquiring a high-quality mass spectrum of this compound requires coupling Gas Chromatography (GC) for separation with Mass Spectrometry (MS) for detection. This GC-MS workflow ensures the analysis of a pure compound, leading to an unambiguous spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a 100 ppm stock solution of this compound in a high-volatility solvent such as hexane or dichloromethane.

-

Perform a serial dilution to a final concentration of approximately 1-10 ppm for injection.

-

-

Instrumentation:

-

Utilize a standard benchtop GC-MS system equipped with an autosampler.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms or equivalent).

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 2 minutes at 200°C.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35 - 250 amu.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

-

Data Analysis:

-

Process the acquired data to obtain the Total Ion Chromatogram (TIC).

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the background-subtracted mass spectrum from this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as detailed in Section 3.

-

Experimental Workflow Diagram

Caption: Standard GC-MS workflow for the analysis of this compound.

Conclusion

The mass spectrum of this compound under Electron Ionization is predicted to be highly characteristic and informative. The fragmentation is governed by fundamental principles of carbocation stability, leading to a reproducible pattern. The presence of a molecular ion at m/z 124, coupled with a dominant base peak at m/z 57 (the tert-butyl cation) and a significant fragment at m/z 109 (loss of a methyl group), provides a robust signature for the unambiguous identification of this compound. This guide provides the theoretical framework and a practical, field-proven protocol for scientists to successfully analyze and interpret the mass spectrometric behavior of this compound.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

Wikipedia. Fragmentation (mass spectrometry) . [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns . [Link]

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods . [Link]

-

Shimadzu Corporation. Ionization Modes: EI . [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns . [Link]

-

SlideShare. Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne . [Link]

-

University of California, Davis. Interpretation of mass spectra . [Link]

-

Michigan State University, Department of Chemistry. Mass Spectrometry . [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. uni-saarland.de [uni-saarland.de]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne | PPTX [slideshare.net]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. This compound | C9H16 | CID 31643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Synthesis of 5,5-Dimethyl-3-heptyne

Abstract